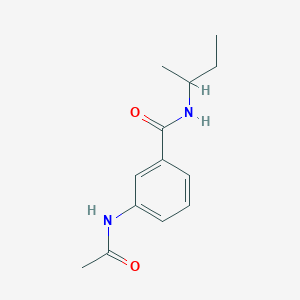![molecular formula C16H24N2O2 B269231 N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269231.png)
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BAY 60-6583, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of adenosine A2B receptor agonists and has been shown to have various biochemical and physiological effects.
作用機序
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 is a selective agonist of the adenosine A2B receptor, which is expressed in various tissues and cells, including endothelial cells, smooth muscle cells, and immune cells. Activation of the adenosine A2B receptor by N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 leads to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This, in turn, leads to various downstream effects, including vasodilation, anti-inflammatory and anti-fibrotic effects, and protection against ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary and renal vasculature. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver, lung, and kidney. Additionally, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to protect against ischemia-reperfusion injury in the liver and kidney.
実験室実験の利点と制限
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has several advantages for lab experiments. It is a selective agonist of the adenosine A2B receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been extensively studied in various in vitro and in vivo models, which allows for the comparison of results across different studies. However, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has some limitations for lab experiments. It has a short half-life, which may limit its efficacy in some experiments. Additionally, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have some off-target effects, which may complicate the interpretation of results.
将来の方向性
The study of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 is an active area of research, and several future directions can be identified. One direction is to further investigate the potential therapeutic applications of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 in various diseases, including cardiovascular, pulmonary, and renal diseases. Another direction is to investigate the underlying mechanisms of the anti-inflammatory and anti-fibrotic effects of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583, which may provide insights into the development of new therapies for these diseases. Moreover, future studies may focus on the development of more potent and selective agonists of the adenosine A2B receptor, which may have better efficacy and fewer off-target effects.
合成法
The synthesis of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 involves several steps, starting with the reaction of 4-aminobenzamide with sec-butyl chloroformate to form N-(sec-butyl)-4-aminobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and vasodilatory effects, which make it a promising candidate for the treatment of these diseases. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have a protective effect on the liver and may have potential in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
特性
製品名 |
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
N-butan-2-yl-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-6-11(2)17-14(19)12-7-9-13(10-8-12)18-15(20)16(3,4)5/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20) |
InChIキー |
IZTIAFOLYBWBJS-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
正規SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)
![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)